molecular formula C4H5ClN4 B596300 5-Chloropyrazine-2,3-diamine CAS No. 1259479-81-6

5-Chloropyrazine-2,3-diamine

Cat. No. B596300
CAS RN: 1259479-81-6
M. Wt: 144.562
InChI Key: GASZPECEAGTOIN-UHFFFAOYSA-N
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Description

5-Chloropyrazine-2,3-diamine is a chemical compound with the CAS Number: 1259479-81-6 . It has a molecular weight of 144.56 . The IUPAC name for this compound is 5-chloro-2,3-pyrazinediamine .


Molecular Structure Analysis

The molecular formula of this compound is C4H5ClN4 . The InChI code for this compound is 1S/C4H5ClN4/c5-2-1-8-3 (6)4 (7)9-2/h1H, (H2,6,8) (H2,7,9) .


Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Halogen/Halogen Displacement in Heterocycles

Research has explored the halogen/halogen displacement reactions involving chloropyrazine and derivatives thereof. A study by Schlosser & Cottet (2002) demonstrated the conversion of chloropyridines and chloropyrazines to their bromo and iodo counterparts using silyl-mediated reactions, highlighting the chemical versatility of chloropyrazine derivatives in synthesizing various heterocycles Schlosser & Cottet, 2002.

Synthesis and Antibacterial Activities

Tribak et al. (2018) explored the cyclocondensation of 5-Chlorosatin derivatives, leading to the synthesis of heterocycles with good antibacterial activity against Bacillus cereus and Staphylococcus aureus. This study exemplifies the potential of 5-Chloropyrazine-2,3-diamine derivatives in developing new antibacterial agents Tribak et al., 2018.

Antimycobacterial Activity

A notable application of this compound derivatives is in the synthesis of compounds with significant in vitro activity against Mycobacterium tuberculosis. Zítko et al. (2013) synthesized and tested a series of 5-chloro-N-phenylpyrazine-2-carboxamides, revealing substantial antimycobacterial activity, which highlights the potential for developing new treatments for tuberculosis Zítko et al., 2013.

Interaction with DNA

The binding affinity of amiloride, a derivative of this compound, for thymine bases opposite abasic sites in DNA duplexes demonstrates its potential in fluorescence detection of thymidine-related single-nucleotide polymorphisms (SNPs). This application is crucial for advances in genetic testing and diagnostics Zhao et al., 2006.

Synthesis of Novel Heterocyclic Compounds

Mederski et al. (2003) reported the preparation of 5-Chloropyrido[3,4-b]pyrazines from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine, showcasing the utility of this compound in creating diverse heterocyclic structures with potential pharmaceutical applications Mederski et al., 2003.

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water in case of contact with eyes .

Future Directions

While specific future directions for 5-Chloropyrazine-2,3-diamine are not available, related compounds such as desalination membranes formed by interfacial polymerization (IP) have been identified as promising areas for future research . The real-world application of such membranes is still hampered by several technical obstacles, and substantial progress in understanding polyamide formation mechanisms and the development of new IP strategies could potentially lead to the redesign of these membranes .

properties

IUPAC Name

5-chloropyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASZPECEAGTOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743674
Record name 5-Chloropyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1259479-81-6
Record name 5-Chloropyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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